

# The Discovery and History of L-736380: A Technical Overview

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Compound of Interest		
Compound Name:	L-736380	
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#### **Abstract**

**L-736380** is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor. This document provides a technical guide to the discovery, history, and pharmacological profile of **L-736380**. It includes a summary of its binding affinity and in vivo efficacy, details of relevant experimental protocols, and visualizations of the CCK-B receptor signaling pathway and a representative experimental workflow.

### Introduction

The cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) found predominantly in the central nervous system and the gastrointestinal tract. It plays a crucial role in regulating gastric acid secretion, anxiety, and other neurological processes. The development of selective CCK-B receptor antagonists has been a significant area of research for potential therapeutic applications in gastrointestinal disorders and neuropsychiatric conditions. **L-736380** emerged from these efforts as a high-affinity antagonist with significant selectivity for the CCK-B receptor over the CCK-A subtype.

# **Discovery and History**

The discovery of **L-736380** was reported in a 1996 publication in the Journal of Medicinal Chemistry by Castro et al.[1]. The research focused on the "Controlled modification of acidity in



cholecystokinin B receptor antagonists," specifically on a series of N-(1,4-benzodiazepin-3-yl)-N'-[3-(tetrazol-5-ylamino) phenyl]ureas. This work aimed to optimize the pharmacological profile of this chemical class, leading to the identification of **L-736380** as a lead compound with exceptional potency and selectivity.

Further details regarding the specific historical development and clinical trial history of **L-736380** are not readily available in the public domain search results.

# **Quantitative Pharmacological Data**

The following tables summarize the available quantitative data for **L-736380**, providing insights into its receptor binding affinity and in vivo potency.

Table 1: Receptor Binding Affinity

Compound	Receptor	IC50 (nM)
L-736380	ССК-В	0.054[1]
L-736380	CCK-A	400[1]

Table 2: In Vivo Efficacy

Compound	Assay	Species	ID50 / ED50
L-736380	Inhibition of Gastric Acid Secretion	Anesthetized Rats	0.064 mg/kg (ID50)[1]
L-736380	Ex vivo binding of [125I]CCK-8S in brain membranes	BKTO Mice	1.7 mg/kg (ED50)[1]

Note: Comprehensive in vivo pharmacokinetic data (e.g., half-life, clearance, volume of distribution, bioavailability) for **L-736380** in various species is not available in the provided search results.

## **Experimental Protocols**



Detailed experimental protocols for the synthesis and specific in vivo pharmacokinetic studies of **L-736380** are not available in the search results. However, based on the cited literature, the following are generalized methodologies for key experiments.

### **CCK-B Receptor Binding Assay (General Protocol)**

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CCK-B receptor.

- Membrane Preparation: Homogenize tissues known to express CCK-B receptors (e.g., rodent brain cortex) in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
- Binding Reaction: In a multi-well plate, combine the prepared membranes, a radiolabeled CCK-B receptor ligand (e.g., [125I]CCK-8S), and varying concentrations of the test compound (L-736380).
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration to allow binding to reach equilibrium.
- Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition binding curve.

# In Vivo Gastric Acid Secretion Assay (Anesthetized Rat Model)

This protocol outlines a method to assess the in vivo efficacy of a CCK-B antagonist in inhibiting gastric acid secretion.

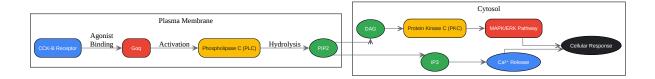


- Animal Preparation: Anesthetize male Wistar rats and cannulate the trachea to ensure a clear airway. Surgically expose the stomach and insert a catheter into the lumen to collect gastric secretions.
- Drug Administration: Administer **L-736380** intravenously or via another appropriate route at various doses.
- Stimulation of Gastric Acid Secretion: Infuse a secretagogue, such as pentagastrin, intravenously to stimulate gastric acid secretion.
- Sample Collection: Collect gastric effluent at regular intervals.
- Analysis: Measure the volume of the collected gastric juice and determine the acid concentration by titration with a standardized base (e.g., 0.01 N NaOH) to a pH of 7.0.
- Data Analysis: Calculate the total acid output and determine the dose of **L-736380** that causes a 50% inhibition of the stimulated acid secretion (ID50).

# Signaling Pathways and Experimental Workflows CCK-B Receptor Signaling Pathway

The CCK-B receptor primarily couples to the Gq family of G proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades can lead to various cellular responses, including the activation of the MAPK/ERK pathway.





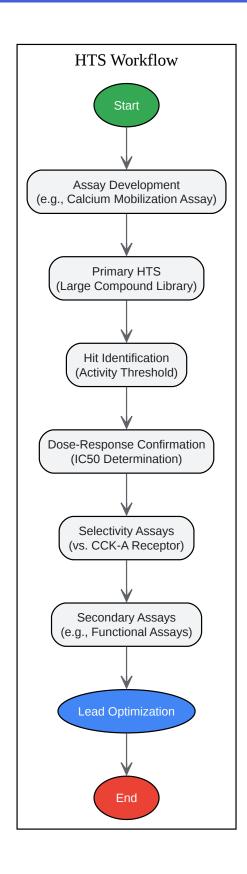
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Caption: Simplified CCK-B receptor signaling cascade.

# **High-Throughput Screening Workflow for CCK-B Antagonists**

The following diagram illustrates a generalized workflow for a high-throughput screening (HTS) campaign to identify novel CCK-B receptor antagonists.





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Caption: Generalized HTS workflow for CCK-B antagonists.



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### References

- 1. medchemexpress.com [medchemexpress.com]
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